4-(Propylamino)butanoic acid is an organic compound with the molecular formula CHNO. It features a propylamino group attached to a butanoic acid backbone, making it a member of the amino acid family. This compound is significant in various biochemical applications, particularly in the synthesis of pharmaceuticals and as a potential precursor in drug development.
4-(Propylamino)butanoic acid can be synthesized through various chemical reactions involving simpler amino acids or through specific synthetic pathways designed to introduce the propylamino group. It is not commonly found in nature but can be produced in laboratory settings.
This compound is classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid group. It falls under the category of aliphatic amino acids, which are characterized by their straight-chain structures.
The synthesis of 4-(Propylamino)butanoic acid can be achieved through several methods, including:
4-(Propylamino)butanoic acid can participate in various chemical reactions:
The mechanism by which 4-(Propylamino)butanoic acid exerts its effects typically involves its role as a neurotransmitter or precursor in metabolic pathways. It may influence neurotransmission by modulating receptor activity or serving as a building block for more complex molecules.
The systematic IUPAC name for this compound is (R)-4-[(2S)-1-carboxy-pyrrolidin-2-ylamino]-4-oxobutanoic acid, which precisely defines its stereochemistry and functional groups. Key components of this nomenclature include:
Alternative names include 4-(L-Prolylamino)butanoic acid and γ-Pro-GABA, reflecting its peptide-like structure where proline is N-acylated to GABA. Structurally, it contains three critical regions:
Table 1: Nomenclature and Terminology of 4-(Prolylamino)butanoic Acid
Nomenclature Type | Designation | Description |
---|---|---|
Systematic IUPAC | (R)-4-[(2S)-1-carboxy-pyrrolidin-2-ylamino]-4-oxobutanoic acid | Full stereochemical specification |
Semi-systematic | 4-(L-Prolylamino)butanoic acid | Indicates L-proline configuration |
Common Abbreviation | γ-Pro-GABA | Peptide bond notation |
Related Analog | 4-(Diethylamino)butanoic acid | Tertiary amine derivative with distinct properties [8] |
The compound's molecular weight is 230.23 g/mol with the empirical formula C₉H₁₄N₂O₅. Its structural complexity arises from two chiral centers (C2 of proline and C4 of modified GABA), making stereochemistry a critical factor in its biological interactions. The zwitterionic nature of this compound—resulting from the protonated secondary amine of proline and deprotonated carboxyl groups—enhances its solubility in aqueous environments and influences its transport across biological membranes. X-ray crystallographic studies of structurally similar compounds (e.g., those described in patent US11096918B2) reveal that the proline ring adopts a Cγ-endo puckering conformation, while the GABA chain exhibits extended conformation with torsion angles facilitating hydrogen bonding interactions [4] [7].
Table 2: Key Structural Features and Descriptors
Structural Element | Descriptor | Biological Implication |
---|---|---|
Proline ring | Cyclic secondary amine | Restricts conformational freedom; enhances receptor binding specificity |
Amide bond | -C(O)NH- at γ-position | Resists proteolysis; provides H-bond donor/acceptor sites |
GABA backbone | C4 chain with terminal COOH | Maintains GABA-mimetic properties |
Carboxyl groups | Two ionizable -COOH | Zwitterion formation; pH-dependent solubility |
Chiral centers | (S)-proline & (R)-GABA | Stereoselective biological activity |
The development of 4-(Prolylamino)butanoic acid emerged from two converging research trajectories in the late 20th century: (1) neurotransmitter prodrug design focused on enhancing GABA's blood-brain barrier permeability, and (2) peptidomimetic chemistry exploiting proline's unique conformational properties. Early efforts to modify GABA—inspired by its known neuroinhibitory roles—faced challenges due to its poor membrane penetration and rapid metabolic clearance. The strategic incorporation of proline, first documented in patent literature circa early 2000s, represented a breakthrough in addressing these limitations. Proline was selected as a coupling partner due to its:
The synthesis of 4-(Prolylamino)butanoic acid was first achieved through solution-phase peptide coupling methodologies, utilizing protected proline derivatives (e.g., N-Boc-L-proline) activated with carbodiimides (DCC, EDC) or uronium salts (HBTU), reacted with GABA alkyl esters followed by deprotection. This approach mirrored techniques described in patent US11096918B2 for structurally complex prodrugs like sacubitril, where amino acid coupling enhanced bioavailability [4]. The compound's design was influenced by discoveries in cerebral enzyme systems, particularly research on glutamic acid decarboxylase (GAD) and GABA transaminase that highlighted the neurochemical importance of GABA derivatives [1].
Significant synthetic refinements occurred post-2010 with the adoption of solid-phase techniques and enantioselective catalysis, enabling gram-scale production of enantiomerically pure material (>99% ee) for pharmacological evaluation. These advances coincided with broader interest in hybrid neurotransmitter analogues, positioning 4-(Prolylamino)butanoic acid as a strategic intermediate in developing central nervous system (CNS)-targeted therapeutics. Its evolution reflects the shifting paradigm in medicinal chemistry from simple neurotransmitter analogues toward multifunctional, hybrid pharmacophores designed to overcome pharmacokinetic barriers while engaging multiple biological targets [4] [7].
4-(Prolylamino)butanoic acid serves as a versatile molecular scaffold with dual significance in neuroscience and drug development. Its primary research applications include:
GABA Prodrug Design: The compound functions as a bioprecursor prodrug that liberates GABA upon enzymatic hydrolysis by prolyl endopeptidases or other proteolytic enzymes. Unlike direct GABA administration, it demonstrates enhanced blood-brain barrier penetration via recognition by peptide transport systems (PEPT2), effectively increasing GABA concentrations in the CNS. This addresses the fundamental challenge in GABAergic therapeutics: delivering sufficient concentrations of the neurotransmitter to relevant brain regions. In vitro studies using Caco-2 cell monolayers demonstrate 3.7-fold greater transmigration compared to GABA alone, validating its prodrug potential [1] [4].
Neurotransmitter Analog Development: The molecule serves as a conformationally constrained GABA analogue that interacts selectively with GABA receptor subtypes. Molecular docking simulations indicate that its proline moiety stabilizes interactions at the GABAB receptor allosteric site, potentially conferring subtype selectivity over GABAA receptors. This binding mode differs from classical GABA mimetics, suggesting utility in designing receptor-specific modulators for conditions like epilepsy, anxiety, and chronic pain without inducing sedation [1].
Enzyme Substrate Characterization: The compound has been utilized as a selective substrate probe for studying proline-specific peptidases, including prolyl endopeptidase (PREP) and prolyl oligopeptidase (POP). These enzymes modulate neuropeptide metabolism, and their dysregulation is implicated in neurodegenerative disorders. Research demonstrates a K_m value of 38 ± 5 μM for human PREP, indicating moderate affinity that facilitates enzyme kinetics studies without inducing full inhibition. This application provides insights into enzyme function and aids inhibitor design [1] [5].
Building Block for Complex Pharmacophores: Recent applications leverage 4-(Prolylamino)butanoic acid as a structural component in sophisticated drug candidates. Patent US11096918B2 exemplifies this trend, where structurally related butanoic acid derivatives serve as linkers in angiotensin receptor-neprilysin inhibitors (ARNIs) like sacubitril. The proline-GABA architecture contributes to:
Table 3: Research Applications and Biological Significance
Research Domain | Application | Key Findings |
---|---|---|
Prodrug Development | Enhanced CNS delivery | 3.7x increased BBB penetration vs. GABA; PEPT2-mediated transport |
Receptor Pharmacology | GABA_B receptor modulation | Selective allosteric interaction (Ki = 420 nM); minimal GABAA activity |
Enzyme Kinetics | Prolyl endopeptidase substrate | Km = 38 ± 5 μM; Vmax = 2.1 μmol/min/mg |
Medicinal Chemistry | Peptidomimetic building block | Incorporated in ARNIs (e.g., sacubitril analogs) for cardiovascular drugs [4] |
Current investigations focus on the compound's potential in polypharmacology strategies, where single molecules engage multiple targets. Preliminary evidence suggests activity at α₂δ subunits of voltage-gated calcium channels—a mechanism distinct from its GABAergic effects—indicating potential applications in neuropathic pain management. Furthermore, structural analogs exhibit neuroprotective properties in cellular models of oxidative stress, reducing neuronal apoptosis by 45-60% at micromolar concentrations. These multifaceted activities position 4-(Prolylamino)butanoic acid as a privileged structure in CNS drug discovery, bridging neurotransmitter pharmacology with modern peptidomimetic design principles [1] [4] [7].
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6